molecular formula C18H20ClNO3S B4206733 N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide

Cat. No.: B4206733
M. Wt: 365.9 g/mol
InChI Key: IAYSDYKUIJSVIM-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including a chloro-substituted aromatic ring, methoxy groups, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 5-chloro-2,4-dimethoxyaniline and 4-methylthiophenol.

    Step 1: Formation of the thioether linkage by reacting 5-chloro-2,4-dimethoxyaniline with 4-methylthiophenol under suitable conditions, such as the presence of a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF).

    Step 2: Acylation of the resulting intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine to form the final amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA.

    Reduction: SnCl₂ in HCl.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thioether and amide functionalities.

    Medicine: Potential therapeutic applications due to its unique structure, which might interact with specific biological targets.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide is unique due to its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c1-11-5-7-13(8-6-11)24-12(2)18(21)20-15-9-14(19)16(22-3)10-17(15)23-4/h5-10,12H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYSDYKUIJSVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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